2-Undecanone, 1-(acetyloxy)-
Description
Contextualization within Organic Chemistry of Polyfunctional Compounds
Organic compounds that contain two or more functional groups are known as polyfunctional compounds. scribd.comvedantu.com These groups are specific collections of atoms within a molecule that are responsible for its characteristic chemical reactions. pressbooks.pubsaskoer.ca The presence of multiple functional groups can significantly influence a molecule's properties and reactivity, often in ways that are not simply a sum of the individual parts. scribd.combritannica.com In a polyfunctional compound, one functional group is designated as the principal group, which typically dictates the compound's class and suffix in its systematic name, while the others are treated as substituents and named as prefixes. curlyarrows.comorganicmystery.com This hierarchy is determined by a set of priority rules. curlyarrows.com The compound 2-Undecanone (B123061), 1-(acetyloxy)- is a prime example of a polyfunctional compound, as it possesses both a ketone and an acetate (B1210297) ester functional group within its undecane (B72203) framework.
Significance of Ketone and Acetate Moieties in Chemical Synthesis and Natural Products Research
Both ketones and acetate esters are pivotal functional groups in the fields of chemical synthesis and natural products research.
Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. hmdb.cadrugbank.com They are widespread in nature and serve as crucial building blocks in organic synthesis. researchgate.net Their value stems from the reactivity of the carbonyl group, which can undergo a wide variety of transformations, including nucleophilic additions and reactions at the α-carbon position (the carbon atom adjacent to the carbonyl). researchgate.net This versatility makes ketones essential intermediates for constructing complex molecular architectures found in natural products and pharmaceuticals. researchgate.net 2-Undecanone, a simple methyl ketone, is itself a naturally occurring compound found in various plants and is used as an insect repellent and in the fragrance industry. hmdb.cawikipedia.orgchemicalbook.com
Acetate esters are a class of esters derived from acetic acid. iloencyclopaedia.org Esters are known for their characteristic, often pleasant, odors and are responsible for the natural fragrances and flavors of many fruits and flowers. numberanalytics.comebsco.com Isoamyl acetate, for instance, imparts the characteristic smell of bananas. ebsco.commedium.com Beyond their sensory properties, acetate esters are significant in biological systems and industrial applications. They serve as solvents, are used in the manufacturing of polymers, and play roles as signaling molecules. iloencyclopaedia.orgnumberanalytics.com In the realm of natural products, acetate groups are often found in pheromones, which are chemical substances released by animals to trigger a social response in other members of the same species. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
823179-63-1 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-oxoundecyl acetate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)11-16-12(2)14/h3-11H2,1-2H3 |
InChI Key |
DFWCAGFOXUQRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)COC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Undecanone, 1 Acetyloxy
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. amazonaws.com For 2-Undecanone (B123061), 1-(acetyloxy)-, the key functional groups are a ketone and an ester. A primary disconnection can be made at the ester linkage, suggesting a synthesis from 1-hydroxy-2-undecanone and an acetylating agent. Another disconnection can be made at the carbon-carbon bond adjacent to the carbonyl group, pointing towards strategies involving the functionalization of a ketone.
Direct Chemical Synthesis Routes
Several direct methods have been developed for the synthesis of 2-Undecanone, 1-(acetyloxy)-, each with its own set of advantages and specific applications.
Acylation of Hydroxyketones
A straightforward and common method for the synthesis of 2-Undecanone, 1-(acetyloxy)- involves the acylation of a corresponding hydroxyketone. vulcanchem.com This reaction typically utilizes 1-hydroxy-2-undecanone as the precursor, which is then treated with an acetylating agent.
Table 1: Acylation of 1-Hydroxy-2-undecanone
| Acetylating Agent | Base |
|---|---|
| Acetic anhydride (B1165640) | Pyridine |
This method is efficient for producing the target compound in good yields. The choice of acetylating agent and base can be optimized to suit specific reaction conditions and desired purity levels.
Selective Oxidation of Hydroxyesters
An alternative synthetic strategy involves the selective oxidation of a hydroxyester. In this approach, 1-(acetyloxy)-2-undecanol is oxidized to yield 2-Undecanone, 1-(acetyloxy)-. The key to this method is the use of a selective oxidizing agent that will convert the secondary alcohol to a ketone without affecting the ester group.
Table 2: Selective Oxidizing Agents for Hydroxyester Conversion
| Oxidizing Agent |
|---|
| Pyridinium chlorochromate (PCC) |
The use of N-oxoammonium salts in combination with sodium bromite (B1237846) has also been shown to be an effective system for the selective oxidation of alcohols. mdma.ch This method can be advantageous due to its mild reaction conditions and high selectivity. mdma.ch
Ketone Functionalization via Alpha-Substitution
Functionalization of a ketone at the alpha-position provides another pathway to 2-Undecanone, 1-(acetyloxy)-. This can be achieved by first forming an enolate of 2-undecanone, which is then reacted with an electrophilic source of the acetyloxy group. The haloform reaction, a well-known reaction of methyl ketones, can also be a consideration in the functionalization of 2-undecanone. foodb.ca
Multi-step Total Synthesis Approaches from Simpler Precursors
Carbon-Carbon Bond Formation Strategies
The construction of the carbon skeleton of 2-undecanone is a critical step in its total synthesis. Various carbon-carbon bond-forming reactions can be utilized to assemble the undecanone framework. For example, the reaction of organolithium reagents with carboxylic acids can be employed to form ketones. researchgate.net Another approach involves the ketonization of carboxylic acids, which can be a greener alternative to traditional methods. csic.es The aldol (B89426) reaction is another powerful tool for forming carbon-carbon bonds and can be used to construct the carbon backbone of the target molecule. oup.com
Stereoselective Synthesis for Enantiomeric Control
The synthesis of specific enantiomers of α-acetoxy ketones like 2-Undecanone, 1-(acetyloxy)- is critical, as biological activity is often stereospecific. Research into the enantioselective synthesis of this class of compounds has yielded several effective strategies, primarily centered on the resolution of racemic mixtures or direct asymmetric synthesis.
One of the most prominent methods for achieving enantiomeric control is through enzyme-catalyzed kinetic resolution. capes.gov.brresearchgate.net Lipases, in particular, have demonstrated high efficacy in the asymmetric acetylation of racemic α-hydroxy ketones. capes.gov.br In this process, a racemic mixture of 1-hydroxy-2-undecanone (the precursor to the target compound) is exposed to a lipase (B570770) in the presence of an acyl donor, such as isopropenyl acetate (B1210297). The enzyme selectively catalyzes the acetylation of one enantiomer, leaving the other as an unreacted alcohol. This results in a separable mixture of an optically active keto alcohol and the corresponding optically active keto acetate. capes.gov.brresearchgate.net Enantiomeric excesses of up to 99% have been reported for this type of resolution. capes.gov.br
To overcome the 50% theoretical yield limit of kinetic resolution, dynamic kinetic resolution (DKR) has been developed. This advanced approach combines the enantioselective resolving power of an enzyme with a catalyst that racemizes the unreacted enantiomer in situ. acs.org For aromatic α-hydroxy ketones, a ruthenium complex has been successfully used to racemize the slow-reacting enantiomer, allowing a lipase from Pseudomonas stutzeri to convert the entire racemic starting material into a single, highly enantiopure ester product. acs.org This DKR process can achieve quantitative yields and very high enantioselectivity at room temperature. acs.org
Direct asymmetric synthesis of α-acetoxy ketones is another powerful approach. A notable method involves the use of hypervalent iodine(III) catalysis. nih.gov In this strategy, a chiral iodoarene catalyst, used in low loadings (e.g., 5 mol%), facilitates the enantioselective α-acetoxylation of a ketone. nih.gov The reaction employs a common oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to regenerate the active iodine(III) catalyst in the presence of acetic acid, achieving yields up to 97% and enantioselectivities up to 88% ee. nih.gov Other methods include the hydroxylation of metalated chiral hydrazones, which can produce protected α-hydroxy ketones of high enantiomeric purity. capes.gov.br
Table 1: Comparison of Stereoselective Synthesis Methods for α-Acetoxy Ketones
| Method | Description | Key Reagents/Catalysts | Advantages | Reported Enantiomeric Excess (ee) |
| Kinetic Resolution | Enzymatic, selective acylation of one enantiomer from a racemic alcohol mixture. | Lipase, Isopropenyl Acetate | High enantioselectivity, mild conditions. | Up to 99% capes.gov.br |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the unreacted enantiomer. | Lipase, Ruthenium complex | Theoretical 100% yield, high enantioselectivity. | Very high acs.org |
| Asymmetric α-Acetoxylation | Direct, catalyzed enantioselective addition of an acetoxy group to a ketone. | Chiral Iodoarene, mCPBA | Direct synthesis, low catalyst loading. | Up to 88% nih.gov |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of fine chemicals like 2-Undecanone, 1-(acetyloxy)- is essential for developing sustainable and economically viable manufacturing processes. Key considerations include maximizing the incorporation of starting materials into the final product and utilizing environmentally benign catalysts.
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A higher atom economy signifies a greener process with less waste generation.
A plausible synthetic route to 2-Undecanone, 1-(acetyloxy)- involves two main steps:
Oxidation of 2-undecanol (B40161) to 2-undecanone.
Acetoxylation of 2-undecanone to form 1-(acetyloxy)-2-undecanone.
Let's analyze the atom economy of a traditional acetoxylation method, such as the reaction of an α-bromo ketone with a carboxylate salt.
Step 1: Bromination of 2-undecanone: C₁₁H₂₂O + Br₂ → C₁₁H₂₁BrO + HBr (MW: 170.29 + 159.81 → 249.19 + 80.91)
Step 2: Substitution with Acetate: C₁₁H₂₁BrO + CH₃COONa → C₁₃H₂₄O₃ + NaBr (MW: 249.19 + 82.03 → 228.33 + 102.89)
The atom economy for this two-step sequence is calculated as:
This calculation shows that nearly half the mass of the reactants is converted into waste byproducts (HBr and NaBr).
Other metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more holistic view by including yield, stoichiometry, and the mass of solvents and workup materials. wiley-vch.denih.gov RME focuses on reactants, yield, and stoichiometry, while PMI considers the total mass input (including water, solvents, and reagents) relative to the mass of the final product, making it a key metric for the pharmaceutical and fine chemical industries. nih.govmdpi.com A high PMI value indicates significant waste generation, highlighting inefficiencies in the process.
Development of Environmentally Benign Catalytic Systems
The development of efficient, selective, and reusable catalysts is a cornerstone of green chemistry. Catalytic processes are inherently superior to stoichiometric ones as they reduce waste and often allow for milder reaction conditions.
For the synthesis of 2-Undecanone, 1-(acetyloxy)-, biocatalysis offers a particularly green alternative. The use of lipases for the kinetic resolution of the precursor 1-hydroxy-2-undecanone is a prime example. capes.gov.brresearchgate.net Enzymes operate under mild conditions (room temperature and neutral pH), are biodegradable, and exhibit extremely high selectivity, which minimizes byproduct formation.
Modern organocatalysis and metal catalysis also provide greener pathways. The hypervalent iodine-catalyzed enantioselective α-acetoxylation of ketones is a significant advancement. nih.gov It uses only a catalytic amount of the iodine species, which is regenerated by a terminal oxidant, making the process more atom-economical than classical methods that use stoichiometric amounts of heavy metal oxidants like lead(IV) acetate. Similarly, the ruthenium complexes used in DKR are highly efficient, enabling quantitative conversion with low catalyst loadings. acs.org These catalytic systems represent a move away from hazardous reagents and wasteful stoichiometric transformations toward more sustainable synthetic designs.
Process Chemistry and Scale-Up Considerations
Translating a laboratory-scale synthesis to industrial production introduces a new set of challenges that must be systematically addressed. The scale-up of the synthesis for 2-Undecanone, 1-(acetyloxy)- requires careful consideration of chemical, physical, and safety factors. catsci.com
A primary concern during scale-up is heat management. catsci.com Many reactions, such as oxidations and acetylations, are exothermic. As the reactor volume increases, the surface area-to-volume ratio decreases dramatically. This limits the rate at which heat can be removed, increasing the risk of a "runaway reaction." catsci.com Therefore, thorough calorimetric studies are essential to understand the reaction's heat flow and ensure that adequate cooling capacity is designed into the large-scale reactor.
The choice of reagents and solvents for industrial-scale production differs significantly from laboratory work. Factors such as cost, availability, toxicity, and ease of handling become paramount. wiley.com For instance, while a specific solvent might give excellent results in the lab, its use on a tonne-scale might be precluded by high cost, flammability, or environmental regulations. Processes that minimize solvent use or employ safer, recyclable solvents are strongly preferred.
When catalytic systems are used, their activity, stability, and separation from the product are critical on a large scale. wiley.comnumberanalytics.com For a lipase-catalyzed resolution, the enzyme might be immobilized on a solid support to facilitate its recovery and reuse, which is crucial for the process's economic viability. For homogeneous metal catalysts, efficient methods for their removal from the final product must be developed to meet purity specifications, especially for applications in flavors, fragrances, or pharmaceuticals. wiley.com
Finally, downstream processing, including product isolation and purification, must be scalable. Methods like column chromatography, which are common in the lab, are often impractical and prohibitively expensive for large-scale industrial production. wiley.com The ideal industrial process is designed to yield a product that can be isolated and purified through simpler, more scalable techniques like crystallization or distillation.
Chemical Transformations and Mechanistic Studies of 2 Undecanone, 1 Acetyloxy
Reactivity of the Ketone Functionality
The ketone group, a carbonyl (C=O) situated at the second carbon position, is a key site for a variety of chemical transformations. Its reactivity is influenced by the adjacent acetyloxy group, which can exert electronic effects on the carbonyl carbon. vulcanchem.com
Nucleophilic Addition Reactions (e.g., Hydride, Organometallic Reagents)
The carbonyl carbon of 2-Undecanone (B123061), 1-(acetyloxy)- is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, results in the conversion of the sp2-hybridized carbonyl carbon to an sp3-hybridized carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The rate and reversibility of this addition depend on the nature of the nucleophile. masterorganicchemistry.com
Strong nucleophiles, such as hydride reagents (e.g., sodium borohydride, lithium aluminum hydride) and organometallic reagents (e.g., Grignard reagents, organolithium compounds), typically lead to irreversible addition. The reaction with hydride reagents would reduce the ketone to a secondary alcohol, 1-(acetyloxy)-2-undecanol. The use of organometallic reagents would result in the formation of a tertiary alcohol after an aqueous workup.
The general mechanism for nucleophilic addition to a ketone is as follows:
The nucleophile attacks the electrophilic carbonyl carbon.
The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.
Protonation of the alkoxide intermediate, typically by a weak acid in a subsequent workup step, yields the alcohol product.
The presence of the neighboring acetyloxy group may influence the stereochemical outcome of nucleophilic additions, particularly with bulky reagents, due to steric hindrance.
Alpha-Proton Reactivity: Enolization and Condensation Pathways
The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, possess protons that are more acidic than typical alkane protons. This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com 2-Undecanone, 1-(acetyloxy)- has two alpha-carbons, at the C1 and C3 positions.
Deprotonation at the C3 position leads to the formation of an enolate, which can then participate in various reactions, including aldol (B89426) condensations. In an aldol condensation, the enolate acts as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone (or a different aldehyde or ketone), leading to the formation of a β-hydroxy ketone. Subsequent dehydration can yield an α,β-unsaturated ketone.
Enolization can also be catalyzed by either acid or base. In the presence of an acid, a proton adds to the carbonyl oxygen, and a base removes a proton from the alpha-carbon to form an enol. Under basic conditions, a base directly removes an alpha-proton to form an enolate.
Oxidative Transformations (e.g., Baeyer-Villiger Rearrangement)
The Baeyer-Villiger oxidation is a notable oxidative transformation of ketones, converting them into esters using peroxyacids or peroxides as the oxidant. wikipedia.orgsigmaaldrich.com In the case of 2-Undecanone, 1-(acetyloxy)-, this reaction would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. sigmaaldrich.com
The reaction mechanism proceeds through the formation of a Criegee intermediate after the peroxyacid adds to the carbonyl carbon. wikipedia.orgnrochemistry.com This is followed by the migration of one of the alkyl groups to the oxygen of the peroxide group. wikipedia.org The migratory aptitude of the substituents generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. For 2-Undecanone, 1-(acetyloxy)-, the two groups attached to the carbonyl are a methyl group and a 1-(acetyloxy)nonyl group. Based on the established migratory aptitude, the larger 1-(acetyloxy)nonyl group would be expected to migrate preferentially.
The predicted products of the Baeyer-Villiger oxidation of 2-Undecanone, 1-(acetyloxy)- are therefore an acetate (B1210297) and a nonyl ester.
Table 1: Predicted Products of Baeyer-Villiger Oxidation of 2-Undecanone, 1-(acetyloxy)-
| Migrating Group | Product 1 | Product 2 |
| 1-(acetyloxy)nonyl group (more likely) | Acetic anhydride (B1165640) | Nonyl acetate |
| Methyl group (less likely) | 1-Acetoxyundecan-2-yl acetate | Not applicable |
Reductive Transformations
Beyond the nucleophilic addition of hydrides, other reductive transformations can be applied to the ketone functionality. For instance, the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can reduce the ketone to a methylene (B1212753) group (-CH2-). However, the harsh conditions of these reactions might also affect the acetate ester functionality.
A study involving a related compound, 2-undecanone, showed it can be reduced to 2-undecanol (B40161). nih.gov
Haloform Reaction Mechanisms
The haloform reaction is a specific test for methyl ketones, where the ketone is treated with a halogen (chlorine, bromine, or iodine) in the presence of a base. masterorganicchemistry.comwikipedia.orglibretexts.org Since 2-Undecanone, 1-(acetyloxy)- is a methyl ketone, it is expected to undergo this reaction. thegoodscentscompany.comhmdb.caperflavory.com
The mechanism involves the following steps:
Enolate Formation: A hydroxide (B78521) ion removes an acidic alpha-proton from the methyl group to form an enolate. masterorganicchemistry.com
Halogenation: The enolate then reacts with the halogen, leading to the substitution of a hydrogen atom with a halogen. This step is repeated two more times until the methyl group is fully halogenated, forming a trihalomethyl ketone. masterorganicchemistry.com
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone. masterorganicchemistry.com
Cleavage: The resulting intermediate collapses, and the trihalomethyl anion (a good leaving group) is expelled. masterorganicchemistry.com
Proton Transfer: The trihalomethyl anion is protonated by the newly formed carboxylic acid (or its conjugate base) to yield a haloform (chloroform, bromoform, or iodoform) and the salt of a carboxylic acid.
In the case of 2-Undecanone, 1-(acetyloxy)-, the haloform reaction would produce a haloform and the salt of 1-carboxy-1-decanol acetate.
Reactivity of the Acetate Ester Functionality
The acetate ester group in 2-Undecanone, 1-(acetyloxy)- is also susceptible to chemical transformation, most notably hydrolysis.
Ester hydrolysis can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the alkoxide leaving group. A final proton transfer from the newly formed carboxylic acid to the alkoxide yields the carboxylate salt and the alcohol.
For 2-Undecanone, 1-(acetyloxy)-, hydrolysis would cleave the ester bond, yielding acetic acid (or its salt) and 1-hydroxy-2-undecanone.
Table 2: Products of Hydrolysis of 2-Undecanone, 1-(acetyloxy)-
| Reaction Condition | Product 1 | Product 2 |
| Acid-Catalyzed Hydrolysis | Acetic acid | 1-Hydroxy-2-undecanone |
| Base-Catalyzed Hydrolysis | Acetate salt | 1-Hydroxy-2-undecanone |
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity of 2-Undecanone, 1-(acetyloxy)- is significantly influenced by the intermolecular and intramolecular forces it can exert. The molecule contains two polar carbonyl groups (ketone and ester), which create distinct regions of partial positive (on the carbons) and partial negative (on the oxygens) charge. libretexts.orglumenlearning.com
Intermolecular Forces: The primary intermolecular forces are dipole-dipole interactions between the polar carbonyl groups of neighboring molecules. scienceready.com.au These forces are stronger than the London dispersion forces found in nonpolar molecules of similar size, leading to a higher boiling point than comparable alkanes. libretexts.org When in a protic solvent like water or an alcohol, the carbonyl oxygens can act as hydrogen bond acceptors, which influences solubility and the solvation of the molecule during reactions. libretexts.orgscienceready.com.au
Intramolecular Interactions: While 2-Undecanone, 1-(acetyloxy)- itself does not have a hydrogen bond donor, its enol tautomer does. The enol form can be stabilized by intramolecular hydrogen bonding, particularly in related β-keto ester systems, where the enolic hydroxyl group forms a hydrogen bond with the ester carbonyl oxygen. masterorganicchemistry.com This stabilization of the enol form can influence reaction pathways that proceed through an enol or enolate intermediate.
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent has a profound impact on the rate and thermodynamics of reactions involving 2-Undecanone, 1-(acetyloxy)-. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy of a reaction. rjpn.org
In ester hydrolysis, moving from a pure water solvent to a mixed aqueous-organic solvent system (e.g., water-acetone or water-dioxane) generally leads to a decrease in the reaction rate. ias.ac.inajrconline.org This is often attributed to the fact that the transition state for hydrolysis is more polar than the reactants. Polar protic solvents like water are very effective at stabilizing this charged transition state through hydrogen bonding, thus lowering the activation energy. Less polar co-solvents can diminish this stabilization, leading to a slower reaction. ajrconline.org
The table below summarizes findings from kinetic studies on the hydrolysis of esters in different solvent systems, illustrating the general trends.
| Solvent System | Observation | Plausible Explanation | Reference |
|---|---|---|---|
| Increasing Dioxane in Water | Rate of acid and base hydrolysis decreases. | Decreased polarity of the medium destabilizes the polar transition state. | ias.ac.in |
| Increasing Acetone in Water | Rate of acid hydrolysis decreases. Activation energy increases. | The transition state is less effectively solvated compared to the initial state. | ias.ac.in |
| Increasing DMF in Water | Rate of base hydrolysis decreases. | Formation of a polarized transition state is disfavored. Increased solvation of the hydroxide nucleophile by water as DMF concentration rises. | ajrconline.org |
| Tertiary Alcohols (e.g., t-butanol) in Water | Promotes lipase-catalyzed hydrolysis. | The organic solvent can improve substrate solubility and modulate the water activity at the enzyme's active site. | researchgate.net |
Detailed Mechanistic Investigations through Kinetic and Isotopic Labeling Studies
The precise mechanisms of the transformations discussed above are elucidated through detailed kinetic experiments and isotopic labeling studies.
Isotopic Labeling: One of the most powerful tools for mechanistic investigation is the use of isotopes. For ester hydrolysis, labeling the ether-like oxygen with ¹⁸O has been instrumental. libretexts.org When the hydrolysis of an ¹⁸O-labeled ester is carried out, the location of the ¹⁸O in the products reveals which bond was broken. For the common base-catalyzed mechanism (BAc2), the ¹⁸O label is found exclusively in the alcohol product (1-hydroxy-2-undecanone), proving that the acyl-oxygen (C-O) bond is cleaved, not the alkyl-oxygen (O-C) bond. jove.commasterorganicchemistry.com This has been a cornerstone in confirming the nucleophilic acyl substitution pathway. libretexts.orgmasterorganicchemistry.com In rare cases, such as with extremely sterically hindered esters, a BAl2 mechanism (cleavage of the alkyl-oxygen bond) can occur, which would result in the ¹⁸O label remaining with the carboxylate. cdnsciencepub.com
Kinetic Studies: Kinetic studies involve measuring reaction rates under varying conditions (e.g., temperature, concentration, solvent composition) to determine the rate law and thermodynamic activation parameters (ΔH‡, ΔS‡, and ΔG‡). rjpn.orgias.ac.in For example, observing that the rate of hydrolysis is first order in both the ester and the catalyst (acid or base) supports a bimolecular rate-determining step, consistent with the mechanisms described. ias.ac.in By studying the reaction at different temperatures, the activation energy (Ea) can be calculated from an Arrhenius plot (a plot of ln(k) vs 1/T). ias.ac.in These kinetic data provide insight into the structure and stability of the transition state, complementing the structural evidence from isotopic labeling. rjpn.org
Analytical Characterization and Structural Elucidation of 2 Undecanone, 1 Acetyloxy
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating 2-Undecanone (B123061), 1-(acetyloxy)- from reaction mixtures, natural extracts, or from its isomers. Both gas and liquid chromatography offer powerful means for its isolation and quantification.
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like 2-Undecanone, 1-(acetyloxy)-. The selection of appropriate GC conditions is critical for achieving successful separation from other components, such as the parent ketone, 2-undecanone, or its precursor alcohol, 2-undecanol (B40161). waters.com
The choice of stationary phase is paramount in GC and is based on the principle of "like dissolves like." For a moderately polar compound such as 1-acetoxy-2-undecanone, which contains both a ketone and an ester functional group, a range of stationary phases can be employed.
Non-polar phases , such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), separate compounds primarily based on their boiling points and van der Waals interactions. und.edursc.org Less volatile compounds have longer retention times on these columns.
Polar phases , such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX, HP-INNOWax) or cyanopropyl-substituted polysiloxanes, offer different selectivity. rsc.orgchemcoplus.co.jp These phases interact more strongly with polar functional groups through dipole-dipole interactions, leading to longer retention for polar analytes. For instance, in the analysis of the related pheromone 2-acetoxy-5-undecanone, both polar (Wax 10) and non-polar (SPB1) columns were used to achieve comprehensive separation and identification. google.com
The mobile phase in GC is an inert carrier gas, typically helium, hydrogen, or nitrogen. chemcoplus.co.jp The optimization of its flow rate is crucial for achieving the best separation efficiency (resolution) in the shortest possible time. Modern GC systems often use electronic pressure control to maintain a constant flow or to program the flow rate during the analysis.
Table 2: Common GC Stationary Phases and Their Applicability
| Stationary Phase Type | Common Trade Names | Polarity | Primary Interaction Mechanism | Suitability for 1-Acetoxy-2-undecanone |
|---|---|---|---|---|
| 100% Dimethylpolysiloxane | DB-1, HP-1, ZB-1 | Non-polar | Dispersion forces (Boiling point based) | Good for general screening and separation from compounds with different boiling points. |
| 5% Phenyl- 95% Methylpolysiloxane | DB-5, HP-5ms, ZB-5 | Non-polar | Dispersion, some π-π interactions | Industry-standard general-purpose column, provides excellent separation for a wide range of compounds. rsc.org |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax | Polar | Hydrogen bonding, dipole-dipole | Ideal for separating compounds with similar boiling points but different polarities. Would strongly retain the keto-ester. rsc.org |
The retention index (RI) system, most commonly the Kovats Retention Index, standardizes retention times relative to a series of n-alkane standards. scas.co.jp This allows for the comparison of data generated on different instruments and under slightly different conditions, aiding in compound identification. scas.co.jp The RI value is calculated based on the retention times of the analyte and the n-alkanes that elute just before and after it.
While no specific retention index for 1-acetoxy-2-undecanone has been published, data for its structural isomer, (S)-2-acetoxy-5-undecanone, is available and illustrates the principle. On a polar DB-Wax column, its RI was reported as 2189, while on a non-polar DB-5 column, it was 1647. pherobase.com The significant difference highlights the impact of the stationary phase's polarity on retention. For comparison, the parent ketone, 2-undecanone, has a reported RI of 1294 on a DB-5 column. chromtech.net.au One would predict the RI of 1-acetoxy-2-undecanone to be higher than that of 2-undecanone due to its higher molecular weight and the addition of the polar acetoxy group.
Derivatization in GC is a chemical modification of an analyte to improve its chromatographic properties or detection sensitivity. und.edu For ketones like 1-acetoxy-2-undecanone, derivatization can enhance volatility or thermal stability and introduce a functional group that is more responsive to a specific detector.
A widely used derivatization agent for carbonyl compounds (ketones and aldehydes) is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.comunipi.itusra.edu PFBHA reacts with the ketone functional group to form a stable oxime derivative. researchgate.net The advantages of using PFBHA include:
The resulting PFBHA-oximes are thermally stable and exhibit excellent chromatographic behavior. sigmaaldrich.com
The pentafluorobenzyl group makes the derivative highly sensitive to an Electron Capture Detector (ECD), allowing for trace-level analysis. sigmaaldrich.com
It can be used for on-fiber derivatization in solid-phase microextraction (SPME), simplifying sample preparation. unipi.it
Since the acetylation of 2-undecanol could potentially create a chiral center at the C-1 position if the starting alcohol itself is chiral, enantioselective GC is a critical technique for separating the resulting enantiomers. This method utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. oup.comgoogle.com
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times. In the analysis of the related pheromone, the enantiomers of 2-acetoxy-5-undecanone were successfully separated on a chiral cyclodextrin GC column. google.com Similarly, enantioselective GC has been used to resolve various acetoxy ketones, demonstrating the broad applicability of this technique. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally sensitive compounds. For 1-acetoxy-2-undecanone, both normal-phase and reversed-phase HPLC can be applied.
Reversed-Phase (RP-HPLC): This is the most common HPLC mode. It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol). waters.com In RP-HPLC, retention is driven by hydrophobic interactions, so more non-polar compounds are retained longer. The mobile phase composition, including the ratio of organic solvent to water and the pH (if using buffers), is adjusted to optimize the separation. sigmaaldrich.comhplc.eu
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica (B1680970) or cyano-bonded) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol). waters.com It is effective for separating isomers and is often used for chiral separations.
For chiral separations, specialized HPLC columns with a chiral stationary phase (CSP) are employed. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for resolving various ketones and esters. researchgate.netphenomenex.comphenomenex.com The separation of the enantiomers of the related pheromone, (S)-2-acetoxy-5-undecanone, was achieved using HPLC on an enantioselective column, demonstrating the feasibility of this approach for its positional isomer. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols like hexane/isopropanol (B130326), is critical for achieving baseline resolution of the enantiomers. researchgate.net
High-Performance Liquid Chromatography (HPLC) Principles and Applications
Reversed-Phase and Normal-Phase Modes
The separation of 2-Undecanone, 1-(acetyloxy)- can be effectively achieved using both reversed-phase and normal-phase HPLC, with the choice of mode depending on the analytical goal.
Reversed-Phase (RP) HPLC: This is the most common mode of HPLC, utilizing a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically a mixture of water and a more non-polar organic solvent such as acetonitrile or methanol). chromatographyonline.comchromatographyonline.com In this mode, separation is driven by hydrophobic interactions. 2-Undecanone, 1-(acetyloxy)- possesses a significant non-polar character due to its nine-carbon alkyl chain (nonyl group). This long chain will interact strongly with the non-polar stationary phase, leading to its retention. The polarity is influenced by the ketone and ester (acetyloxy) functional groups. Elution is typically achieved by increasing the concentration of the organic solvent in the mobile phase (gradient elution), which decreases the polarity of the mobile phase and causes the compound to move from the stationary phase into the mobile phase. chromatographyonline.com
Normal-Phase (NP) HPLC: In contrast to RP-HPLC, normal-phase chromatography employs a polar stationary phase (e.g., silica or a cyano-bonded phase) and a non-polar mobile phase (like hexane or heptane, often with a small amount of a more polar solvent like isopropanol or ethyl acetate). lcms.czuv.es Separation in NP-HPLC is based on the polarity of the analytes. The polar ketone and acetyloxy groups of 2-Undecanone, 1-(acetyloxy)- will interact with the polar stationary phase through dipole-dipole interactions and hydrogen bonding. lcms.cz Compounds with greater polarity are retained longer on the column. This mode is particularly useful for separating isomers that have minor differences in the spatial arrangement of their polar functional groups.
Chiral High-Performance Liquid Chromatography for Stereoisomer Separation
2-Undecanone, 1-(acetyloxy)- is a chiral molecule, meaning it exists as two non-superimposable mirror images known as enantiomers. These enantiomers can have different biological activities, making their separation and quantification crucial. americanpharmaceuticalreview.com Chiral HPLC is the primary technique for this purpose. americanpharmaceuticalreview.comlcms.cz
This separation is achieved by using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and highly effective. chromatographyonline.comsigmaaldrich.com The chiral selector in the stationary phase forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times and thus, separation.
In the analysis of related chiral pheromones, such as (S)-2-acetoxy-5-undecanone, a normal-phase chiral column (Chiralpak AD-H) was successfully used to separate the enantiomers, confirming that the naturally produced pheromone was exclusively the (S)-enantiomer. researchgate.net Similarly, chiral gas chromatography using a cyclodextrin-based column has been used to determine the enantiomeric composition of related acetoxy ketones, demonstrating that female midges can produce these compounds with high enantiomeric purity. google.com These examples highlight that chiral chromatography, whether HPLC or GC, is indispensable for the stereoisomer-specific analysis of compounds like 2-Undecanone, 1-(acetyloxy)-.
Spectroscopic Identification Methods
Spectroscopic techniques are vital for elucidating the precise structure of a molecule by probing how it interacts with electromagnetic radiation.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for the identification of unknown compounds, the quantification of known compounds, and the elucidation of molecular structure. researchgate.netcabidigitallibrary.org When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of individual components within a complex mixture. researchgate.netcabidigitallibrary.org
Electron Ionization (EI-MS) Fragmentation Pattern Elucidation
Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. shimadzu.comuni-saarland.de This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant excess energy, causing it to break apart into smaller, characteristic fragment ions. shimadzu.comorgchemboulder.com The resulting mass spectrum is a fingerprint of the molecule that can be used for structural elucidation and library matching. shimadzu.com
For 2-Undecanone, 1-(acetyloxy)-, the molecular ion is expected at m/z 228. However, in EI-MS, the molecular ion of acetates and long-chain ketones can be weak or absent due to extensive fragmentation. google.com Analysis of the isomeric compound 2-acetoxy-5-undecanone showed that the fragmentation pattern is highly informative. google.com Key fragmentation pathways include:
Loss of acetic acid: A characteristic neutral loss of 60 u (CH₃COOH) from the molecular ion, leading to a fragment at m/z 168. google.com
McLafferty Rearrangement: A common fragmentation for ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant process for ketones, leading to the formation of stable acylium ions.
The table below outlines the proposed significant fragments for 2-Undecanone, 1-(acetyloxy)- based on established fragmentation principles.
| m/z | Proposed Fragment Ion | Description |
| 228 | [C₁₃H₂₄O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 168 | [M - CH₃COOH]⁺˙ | Loss of a neutral acetic acid molecule |
| 113 | [C₈H₁₇CO]⁺ | Alpha-cleavage, loss of the acetoxymethyl radical |
| 85 | [CH₃COCH₂OCOCH₃]⁺ | Cleavage of the alkyl chain |
| 73 | [CH₂(OCOCH₃)]⁺ | Fragment containing the acetoxy group |
| 43 | [CH₃CO]⁺ | Acylium ion, often the base peak |
Chemical Ionization (CI-MS) for Molecular Weight Confirmation
Chemical Ionization (CI) is a soft ionization technique that results in significantly less fragmentation compared to EI. uni-saarland.deorgchemboulder.com In CI, a reagent gas (such as methane (B114726) or isobutane) is ionized first, and these reagent gas ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule, [M+H]⁺. copernicus.orgkarsa.fi
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy and precision, typically to four or five decimal places. researchgate.netacs.org This capability allows for the determination of the elemental composition of a molecule from its exact mass. louisville.edu
The molecular formula for 2-Undecanone, 1-(acetyloxy)- is C₁₃H₂₄O₃. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can experimentally measure this mass. If the measured mass matches the calculated mass within a narrow tolerance (e.g., < 5 ppm), it provides strong evidence for the proposed elemental formula, distinguishing it from other potential formulas that might have the same nominal mass. For instance, an HRMS analysis could easily differentiate C₁₃H₂₄O₃ (exact mass: 228.17254) from a different compound with the same nominal mass but a different elemental formula, such as C₁₄H₂₈O₂ (exact mass: 228.20893).
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion. libretexts.org In MS/MS, this molecular ion is then isolated and subjected to further fragmentation, providing detailed structural information. libretexts.org
Table 1: Predicted Key MS/MS Fragmentations for 2-Undecanone, 1-(acetyloxy)-
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| [M+H]⁺ | [M+H - 60]⁺ | 60 | Loss of acetic acid |
| [M+H]⁺ | Various | Fragmentation of the undecanone backbone |
This table is predictive and based on general fragmentation principles of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The chemical shift, integration, and splitting pattern of each signal reveal the type of proton, the number of protons of that type, and the number of neighboring protons, respectively.
For 2-Undecanone, 1-(acetyloxy)-, distinct signals would be expected for the protons of the acetyl group, the methylene (B1212753) group adjacent to the acetyloxy group, the methyl group adjacent to the carbonyl, and the various methylene groups of the nonyl chain. The protons on the carbon bearing the acetyloxy group would likely appear at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom.
Table 2: Predicted ¹H NMR Chemical Shifts for 2-Undecanone, 1-(acetyloxy)-
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (acetyl) | ~2.1 | Singlet | 3H |
| CH₂ (next to OAc) | ~4.5-5.0 | Singlet or Triplet | 2H |
| CH₃ (next to C=O) | ~2.1 | Singlet or Triplet | 3H |
| CH₂ (nonyl chain) | ~1.2-1.6 | Multiplet | 12H |
| CH₃ (terminal) | ~0.9 | Triplet | 3H |
This table is predictive and based on typical chemical shifts for similar functional groups.
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. libretexts.org Carbonyl carbons are particularly distinct, appearing at the low-field end of the spectrum (160-220 ppm). libretexts.org
In the ¹³C NMR spectrum of 2-Undecanone, 1-(acetyloxy)-, one would expect to see distinct signals for the carbonyl carbon of the ketone, the carbonyl carbon of the acetyl group, the carbon bearing the acetyloxy group, and the various carbons of the alkyl chain.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Undecanone, 1-(acetyloxy)-
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ketone) | ~200-210 |
| C=O (acetyl) | ~170 |
| CH₂ (next to OAc) | ~60-70 |
| CH₃ (acetyl) | ~20 |
| C (nonyl chain) | ~20-40 |
| CH₃ (terminal) | ~14 |
This table is predictive and based on typical chemical shifts for similar functional groups.
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure. scribd.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.eduyoutube.com For 2-Undecanone, 1-(acetyloxy)-, COSY would show correlations between the protons of the nonyl chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the protons of the acetyl methyl group and the carbonyl carbon of the acetyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netorganicchemistrydata.org This can provide information about the conformation of the molecule.
Spin-simulation is a computational method used to generate theoretical NMR spectra based on a proposed structure and a set of NMR parameters (chemical shifts and coupling constants). uzh.ch By comparing the simulated spectrum with the experimental spectrum, the accuracy of the proposed structure and the assigned NMR parameters can be verified. uzh.chnmrdb.org This technique is especially valuable for complex spectra with overlapping multiplets, as it can help to deconstruct the spectrum and confirm the assignments. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum.
For 2-Undecanone, 1-(acetyloxy)-, the most prominent absorption bands would be due to the stretching vibrations of the two carbonyl groups (ketone and ester) and the C-O bonds of the ester.
Table 4: Characteristic IR Absorption Bands for 2-Undecanone, 1-(acetyloxy)-
| Functional Group | Absorption Range (cm⁻¹) | Interpretation |
| C=O (ketone) | 1715-1725 | Ketone carbonyl stretch |
| C=O (ester) | 1735-1750 | Ester carbonyl stretch |
| C-O (ester) | 1000-1300 | C-O stretching |
| C-H (alkane) | 2850-2960 | C-H stretching |
This table is based on typical IR absorption frequencies for the listed functional groups. vscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy levels. The structure of 2-Undecanone, 1-(acetyloxy)- contains two primary chromophores: the carbonyl group (C=O) of the ketone and the carbonyl group of the acetyloxy (ester) function.
Simple, non-conjugated ketones typically exhibit two main absorption bands:
A weak absorption band (low molar absorptivity, ε) in the range of 270-300 nm, resulting from the forbidden n → π* (non-bonding to anti-bonding orbital) transition of the carbonyl group. masterorganicchemistry.com
A strong absorption band (high molar absorptivity, ε) at shorter wavelengths, typically below 200 nm, which corresponds to the allowed π → π* transition. jove.com
The ester functional group also possesses a carbonyl, but its UV-Vis absorption is generally weaker and occurs at shorter wavelengths than that of ketones. For 2-Undecanone, 1-(acetyloxy)-, the spectrum is expected to be dominated by the ketone's carbonyl group. The n → π* transition would be the most characteristic feature in a standard UV-Vis spectrum (200-800 nm). In one study analyzing β-acetoxy ketones, UV-Vis spectrophotometry was used to monitor the elimination reaction by observing the appearance of a new peak for the resulting α,β-unsaturated ketone product at 243 nm. sci-hub.se This highlights the utility of UV-Vis in tracking reactions involving such functional groups.
The expected UV-Vis absorption characteristics for 2-Undecanone, 1-(acetyloxy)- are summarized below.
| Transition | Expected Wavelength (λmax) | Expected Intensity (Molar Absorptivity, ε) | Functional Group |
| n → π | ~275-295 nm | Weak (~15-30 M⁻¹cm⁻¹) | Ketone (C=O) |
| π → π | < 200 nm | Strong | Ketone (C=O) |
| n → π* | ~205-215 nm | Weak | Ester (O=C-O) |
This table presents expected values based on typical absorptions for non-conjugated ketones and esters. jove.comdavuniversity.org
Hyphenated Analytical Techniques for Complex Mixtures
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures containing compounds like 2-Undecanone, 1-(acetyloxy)-. chromatographyonline.comsolvias.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. elsevier.eselsevier.es While no specific mass spectrum for 2-Undecanone, 1-(acetyloxy)- is readily available in the literature, detailed analysis of its structural isomer, 2-acetoxy-5-undecanone, provides significant insight into its likely behavior. google.comnih.gov
In the electron ionization (EI) mass spectrum of 2-acetoxy-5-undecanone, a clear molecular ion was not observed. google.com The fragmentation pattern was characterized by the loss of neutral molecules and specific cleavage events. A similar pattern can be predicted for 2-Undecanone, 1-(acetyloxy)- (Molecular Weight: 214.32 g/mol ):
Loss of Acetic Acid: A prominent fragment would be expected at m/z 154, corresponding to the loss of an acetic acid molecule (60 Da) from the molecular ion. An ion at m/z 61 (CH3COOH2+) is also evidence for the presence of an acetate (B1210297) group. google.com
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would lead to acylium ions.
McLafferty Rearrangement: If sterically possible, a McLafferty rearrangement could occur, leading to a characteristic neutral loss and a charged fragment.
The table below shows typical GC-MS parameters used for the analysis of related ketones and esters in various studies.
| Parameter | Setting | Reference |
| Column | Restek RXi-1MS (60 m × 250 µm × 1 µm) | elsevier.eselsevier.es |
| Carrier Gas | Helium (1 mL/min) | elsevier.eselsevier.es |
| Injector Temp. | 250 °C | elsevier.eselsevier.es |
| Oven Program | 35°C (4 min), then 3°C/min to 150°C, then 8°C/min to 270°C (20 min hold) | elsevier.eselsevier.es |
| MS Mode | Electron Ionization (EI), Scan mode (15–450 m/z) | elsevier.eselsevier.es |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are less volatile, thermally labile, or of higher molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique. nih.govthieme-connect.comlcms.cz 2-Undecanone, 1-(acetyloxy)- is amenable to GC-MS, but LC-MS offers an alternative, particularly when analyzing it within complex, non-volatile matrices.
A typical LC-MS setup for a compound of this nature would involve:
Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) using a C18 stationary phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with a modifier like formic acid, would be employed for separation. thieme-connect.com
Ionization: Electrospray Ionization (ESI) is a common soft ionization technique that would likely generate a protonated molecule [M+H]⁺ at m/z 215.3 or adducts with solvent ions (e.g., [M+Na]⁺).
Mass Analysis: A variety of mass analyzers could be used, such as a Quadrupole Time-of-Flight (QTOF) for high-resolution mass accuracy or a triple quadrupole (QqQ) for targeted quantitative analysis. thieme-connect.com
This technique is invaluable for providing molecular weight information and can be used for quantification even at very low concentration levels. nih.gov
Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS)
For exceedingly complex mixtures, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govplos.org When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), it becomes a powerful tool for identifying trace-level compounds. jeolusa.com
The main advantages of this technique include:
Increased Peak Capacity: The use of two columns with different selectivities allows for the separation of compounds that would co-elute in a single-column system. plos.org
Enhanced Sensitivity: The chromatographic peaks are cryo-focused before entering the second column, resulting in very sharp, narrow peaks and an improved signal-to-noise ratio.
Structured Chromatograms: Compounds are separated based on their volatility in the first dimension and polarity in the second, creating structured groupings of chemically related analytes in the 2D plot.
While no studies have specifically reported the analysis of 2-Undecanone, 1-(acetyloxy)- using GCxGC-TOF-MS, the technique has been successfully applied to characterize complex volatile profiles containing numerous ketones and esters from various sources, demonstrating its suitability for such an analysis. nih.govplos.org
| Parameter | Typical Setting | Reference |
| Primary Column | Non-polar (e.g., DB-5MS) | plos.org |
| Secondary Column | Polar (e.g., Wax) | plos.org |
| Modulation Period | 2-6 seconds | plos.org |
| Ion Source | Electron Ionization (EI) at 70 eV | plos.org |
| Mass Analyzer | Time-of-Flight (TOF) | plos.orgjeolusa.com |
| Acquisition Rate | 100-200 spectra/second | plos.org |
Advanced Method Development for Quantitative Analysis
Accurate quantification of 2-Undecanone, 1-(acetyloxy)- requires the development and validation of robust analytical methods. nih.gov This involves establishing linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ).
LC-MS/MS for Quantification: A highly specific and sensitive quantitative method can be developed using UPLC coupled with a tandem mass spectrometer (MS/MS), operating in Multiple Reaction Monitoring (MRM) mode. This involves:
Standard Preparation: A calibration curve is constructed using certified reference standards of 2-Undecanone, 1-(acetyloxy)- at various concentrations.
Internal Standard: An isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) is often used as an internal standard to correct for matrix effects and variations in instrument response. nih.gov
MRM Transition: A specific precursor ion (e.g., the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high selectivity and reduces background noise.
Quantitative UV-Vis Spectroscopy: For simpler mixtures or purified samples, quantitative analysis can be performed using UV-Vis spectroscopy based on the Beer-Lambert Law (A = εbc). upi.edu After determining the wavelength of maximum absorbance (λmax), typically for the n → π* transition of the ketone, a calibration curve of absorbance versus concentration can be generated. Spectrophotometric assays have been successfully developed for the quantification of total ketone bodies in biological samples, demonstrating the viability of this approach for this class of compounds. researchgate.net
Occurrence, Isolation, and Characterization from Biological Sources
Natural Occurrence and Distribution in Plants and Microorganisms
No information available.
Extraction and Isolation Methodologies from Complex Biological Matrices
No information available.
Solvent-Based Extraction Techniques
No information available.
Distillation and Headspace Sampling Methods
No information available.
Solid-Phase Microextraction (SPME)
No information available.
Purification and Enrichment Strategies for Trace Analysis
No information available.
Bioactivity-Guided Fractionation and Isolation Approaches (Focus on chemical isolation, not biological effects)
No information available.
Biosynthesis and Metabolic Pathways
Elucidation of Biosynthetic Precursors and Pathways in Organisms
The biosynthesis of 2-Undecanone (B123061), 1-(acetyloxy)- likely originates from the precursor 2-undecanone . This methyl ketone is a naturally occurring compound found in a variety of organisms, including plants like wild tomatoes (Solanum habrochaites), rue (Ruta graveolens), cloves, and ginger, as well as in some insects and microorganisms. nih.govgoogle.comchemicalbook.comwikipedia.org
The primary biosynthetic pathway for 2-undecanone in plants involves the diversion of intermediates from the de novo fatty acid synthesis pathway. nih.govumich.edunih.gov Specifically, β-ketoacyl-acyl carrier protein (ACP) intermediates, such as β-ketododecanoyl-ACP, are hydrolyzed and subsequently decarboxylated to produce the final methyl ketone. nih.govnih.govnih.gov
In some bacteria and fungi, an alternative pathway via the β-oxidation of fatty acids has been identified. nih.govnih.gov For instance, engineered Escherichia coli can produce 2-undecanone from dodecanoate (B1226587) (lauric acid) through a modified β-oxidation pathway. osti.govresearchgate.net This process involves the conversion of fatty acids to their CoA thioesters, followed by oxidation to a β-ketoacyl-CoA intermediate, which is then hydrolyzed by a thioesterase to a β-keto acid. nih.govosti.govresearchgate.net This β-keto acid can then spontaneously or enzymatically decarboxylate to form 2-undecanone. osti.govresearchgate.net
The final step to produce 2-Undecanone, 1-(acetyloxy)- would involve the hydroxylation of 2-undecanone to form 1-hydroxy-2-undecanone, followed by acetylation. This acetylation would be catalyzed by an acetyl-CoA-dependent acetyltransferase, an enzymatic reaction common in secondary metabolism for modifying the properties of natural products.
Enzymatic Biotransformations and Biocatalytic Routes
The synthesis and breakdown of 2-Undecanone, 1-(acetyloxy)- can be achieved through specific enzymatic reactions, highlighting the potential for biocatalytic applications.
Lipases are versatile enzymes known for their ability to catalyze both the hydrolysis of esters in aqueous environments and the synthesis of esters (esterification) in non-aqueous media. nih.govmdpi.com
Hydrolysis: It is highly probable that a lipase (B570770) could catalyze the hydrolysis of the acetate (B1210297) ester bond in 2-Undecanone, 1-(acetyloxy)-, yielding 1-hydroxy-2-undecanone and acetic acid. Lipases, such as those from Candida rugosa and Pseudomonas cepacia, are widely used for the kinetic resolution of racemic acetates, demonstrating their efficacy in hydrolyzing secondary acetoxy compounds. nih.govmdpi.comresearchgate.net For example, lipase from Aspergillus niger has been used to resolve racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate through hydrolysis. mdpi.com
Chemoenzymatic Synthesis: The reverse reaction, a lipase-mediated acetylation, represents a key step in a potential chemoenzymatic synthesis of 2-Undecanone, 1-(acetyloxy)-. This would involve the acylation of 1-hydroxy-2-undecanone using an acyl donor like vinyl acetate or acetic anhydride (B1165640) in an organic solvent. Lipases, particularly immobilized forms like Candida antarctica lipase B (CAL-B), are highly efficient in such transformations, often exhibiting high regioselectivity and enantioselectivity. nih.govnih.gov This approach is a cornerstone of many chemoenzymatic strategies for producing complex molecules. nih.govgoogle.comnsf.govnih.gov
Table 1: Lipase Applications in Transformations of Acetoxy Esters
| Enzyme Source | Reaction Type | Substrate Type | Product Type | Reference |
| Candida rugosa | Hydrolysis | Racemic Naproxen methyl ester | (S)-Naproxen | nih.gov |
| Pseudomonas cepacia | Hydrolysis | Racemic 3-hydroxy-4-tosyloxybutanenitrile | (S)-alcohol and (R)-acetate | nih.gov |
| Aspergillus terreus | Hydrolysis | Racemic Ketoprofen vinyl ester | (R)-Ketoprofen | nih.gov |
| Pseudomonas fluorescens | Acetylation | Racemic secondary alcohols | (R)-acetates and (S)-alcohols | mdpi.com |
| Candida antarctica Lipase B | Acetylation | Secondary alcohols | Acetylated esters | nih.gov |
In a metabolic context, esterases would play a role similar to lipases in hydrolyzing the ester bond of 2-Undecanone, 1-(acetyloxy)-. This reaction would release 1-hydroxy-2-undecanone. nih.gov
Following hydrolysis, the parent ketone, 2-undecanone, or its hydroxylated form can be further metabolized. Ketone reductases (also known as alcohol dehydrogenases) are enzymes that catalyze the reversible reduction of ketones to secondary alcohols. inchem.org Therefore, 2-undecanone can be reduced to 2-undecanol (B40161). This reduction is a common metabolic step for aliphatic ketones in vivo. inchem.org The resulting secondary alcohols are often more water-soluble and can be conjugated with molecules like glucuronic acid for excretion. inchem.org
Genetic and Molecular Basis of Biosynthetic Enzymes
The genetic basis for the biosynthesis of the precursor, 2-undecanone, has been extensively studied in the wild tomato species Solanum habrochaites. nih.govgoogle.comnih.govasm.org Two key genes, designated Methylketone Synthase 1 (ShMKS1) and Methylketone Synthase 2 (ShMKS2), are essential for this process. nih.govumich.edunih.gov
ShMKS2: This gene encodes a thioesterase belonging to the "hot-dog fold" protein family. nih.gov Its function is to hydrolyze β-ketoacyl-ACP intermediates of the fatty acid synthesis pathway to release free β-keto fatty acids. nih.gov
ShMKS1: This gene encodes a decarboxylase from the α/β-hydrolase superfamily. nih.govnih.gov It catalyzes the decarboxylation of the β-keto fatty acids produced by ShMKS2, resulting in the formation of methyl ketones like 2-undecanone and 2-tridecanone. nih.gov
Genetic analysis has shown that both genes are required for high-level methyl ketone production, with ShMKS2 acting upstream of ShMKS1. nih.gov The expression of these genes in engineered E. coli has successfully produced methyl ketones. researchgate.net
In engineered microbial systems, other genes have been utilized. For example, a β-ketoacyl-CoA thioesterase from E. coli, FadM , has proven effective in converting β-ketoacyl-CoA intermediates to β-keto acids for methyl ketone production. nih.govosti.govnih.gov
Metabolic Fate and Chemical Transformations in Environmental Systems (non-toxicological)
Once released into the environment, 2-Undecanone, 1-(acetyloxy)- would be subject to both biotic and abiotic transformations.
The primary transformation would likely be the hydrolysis of the ester bond, either abiotically under certain pH conditions or, more rapidly, via microbial esterases, yielding 1-hydroxy-2-undecanone and acetic acid.
The subsequent fate would be determined by the metabolism of the resulting C11 ketone. 2-undecanone is known to be biodegradable. In environmental systems, microorganisms can utilize it as a carbon source. The metabolic breakdown of methyl ketones can proceed through α-oxidation, where the terminal methyl group is hydroxylated and then oxidized to a carboxylic acid. inchem.org This can lead to intermediates that enter central metabolic pathways like the citric acid cycle. inchem.org
It has also been reported that 2-undecanone can affect metabolic pathways and exhibit cytotoxic effects in some organisms, such as nematodes and protozoa, which influences its persistence and interactions within soil and aquatic ecosystems. researchgate.netnih.gov The compound is also considered toxic to aquatic organisms, which may lead to long-term adverse effects in the aquatic environment. scbt.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These in silico methods, such as Density Functional Theory (DFT), provide a foundational understanding of molecular structure, stability, and reactivity. nih.gov
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 2-undecanone (B123061), 1-(acetyloxy)- is defined by its constituent functional groups: the ketone (C=O) and the ester (–O–C=O). Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. utah.edupressbooks.pub
For a molecule like 2-undecanone, 1-(acetyloxy)-, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically associated with the lone pair electrons on the oxygen atoms of the carbonyl and ester groups, making these sites nucleophilic. The LUMO is generally centered on the antibonding π* orbital of the carbonyl (C=O) group, rendering the carbonyl carbon electrophilic. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The presence of two carbonyl groups and an ester linkage introduces several key electronic features:
n→π* Transitions : The lone pairs (n) on the oxygen atoms can be excited into the antibonding (π*) orbitals of the carbonyl groups. These transitions are characteristic of ketones and esters and are observable in UV-Vis spectroscopy. researchgate.net
Inductive Effects : The electronegative oxygen atoms create dipoles, influencing the charge distribution across the molecule.
Table 1: Predicted Key Molecular Orbitals and Electronic Transitions
| Orbital/Transition | Description | Predicted Location | Implication |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the oxygen lone pairs of the ester and ketone groups. | Site of electron donation (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Centered on the antibonding π* orbital of the ketone C=O group. researchgate.net | Site of electron acceptance (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Determines electronic excitability and chemical reactivity. | A smaller gap indicates higher reactivity. |
| n→π | Electronic Transition | Excitation of a non-bonding electron to an antibonding π orbital. | Responsible for UV absorption. researchgate.net |
Conformational Analysis and Energy Landscape Mapping
Due to the flexible nature of its undecane (B72203) chain and the rotatable bonds within the acetyloxy group, 2-undecanone, 1-(acetyloxy)- can adopt a vast number of conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and map the potential energy surface that governs their interconversion. chemrxiv.orgnih.gov
Computational methods can systematically rotate the molecule's single bonds to map its energy landscape. biorxiv.org The long alkyl chain will likely favor extended, linear conformations to minimize steric hindrance (van der Waals strain). However, intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions between the ester and ketone groups, could stabilize folded conformations in certain environments. The free energy landscape for such a molecule is expected to be complex, with numerous local energy minima corresponding to metastable conformers and higher energy transition states that represent the barriers between them. nih.govbiorxiv.org Understanding this landscape is crucial as the molecule's biological activity and chemical reactivity can be highly dependent on its preferred conformation. frontiersin.org
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to confirm experimental data or to aid in structure elucidation. schrodinger.comarxiv.orglehigh.edu
NMR Spectroscopy : The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations, when performed on various low-energy conformers and averaged according to their Boltzmann population, can yield a theoretical NMR spectrum that closely matches experimental results. nih.govschrodinger.com
IR Spectroscopy : The vibrational frequencies of a molecule can be predicted by calculating the second derivatives of the energy with respect to atomic displacements. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). These theoretical spectra are invaluable for assigning the absorption bands observed in an experimental FT-IR spectrum. nih.govwisc.edu For 2-undecanone, 1-(acetyloxy)-, strong characteristic peaks would be predicted for the stretching of the two C=O bonds (ketone and ester) and the C-O bonds of the ester group. wisc.edu
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. nih.gov For 2-undecanone, 1-(acetyloxy)-, these calculations would likely predict weak n→π* transitions in the UV region, characteristic of the isolated carbonyl and ester chromophores. wisc.edu
Table 2: Predicted Spectroscopic Data Ranges
| Spectroscopy | Feature | Predicted Region/Value | Notes |
| ¹³C NMR | Ketone Carbonyl (C=O) | ~205-215 ppm | Highly deshielded due to electronegative oxygen. |
| Ester Carbonyl (C=O) | ~170-175 ppm | Deshielded, but less so than the ketone. | |
| IR | Ketone C=O Stretch | ~1715-1725 cm⁻¹ | Strong, sharp absorption. wisc.edu |
| Ester C=O Stretch | ~1735-1750 cm⁻¹ | Strong, sharp absorption, typically at a higher frequency than the ketone. wisc.edu | |
| C-O Stretch | ~1200-1250 cm⁻¹ | Strong absorption from the ester group. | |
| UV-Vis | n→π* Transition | ~270-300 nm | Weak absorption band. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its flexibility, conformational changes, and interactions with its environment. nih.govmdpi.comnih.gov
Conformational Dynamics and Flexibility Analysis
An MD simulation of 2-undecanone, 1-(acetyloxy)- would involve calculating the trajectory of each atom over time by solving Newton's equations of motion. mdpi.com This would reveal the dynamic nature of the molecule's structure.
The long nonyl chain would exhibit significant flexibility, undergoing constant torsional rotations that lead to a variety of folded and extended shapes. Analysis of the simulation trajectory, for instance through Principal Component Analysis (PCA), can identify the dominant modes of motion. indousmathchem.com It is expected that the most significant motions would be related to the flexing and twisting of the alkyl chain. The acetyloxy group at the C1 position and the ketone at the C2 position would also exhibit local flexibility, but their movement would be more restricted compared to the terminal end of the long chain. This dynamic behavior is crucial as it dictates how the molecule can adapt its shape to interact with other molecules, such as receptors or enzymes.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can have a profound impact on a molecule's preferred conformation and its reactivity. frontiersin.org MD simulations are particularly well-suited to explore these effects by explicitly including solvent molecules in the simulation box. mdpi.com
In a non-polar solvent like hexane (B92381), 2-undecanone, 1-(acetyloxy)- would likely adopt more extended conformations to maximize favorable van der Waals interactions with the solvent. Intramolecular interactions would be less significant.
In contrast, in a polar solvent like water or ethanol, the solvent molecules would preferentially solvate the polar ketone and ester groups through dipole-dipole interactions and potentially hydrogen bonding. This solvation could stabilize more compact or folded conformations where the non-polar alkyl chain seeks to minimize its contact with the polar solvent (a hydrophobic effect). These solvent-induced conformational changes can, in turn, affect the molecule's reactivity by either shielding or exposing the reactive sites (the carbonyl carbons). researchgate.netwhiterose.ac.uk For example, the accessibility of the electrophilic carbonyl carbon to a nucleophile could be significantly altered by the specific conformation adopted in a given solvent. frontiersin.orgresearchgate.net
Chemical Degradation and Environmental Fate Non Toxicological
Chemical Stability Under Various Environmental Conditions
The stability of 2-Undecanone (B123061), 1-(acetyloxy)- is influenced by environmental factors such as pH, sunlight, and temperature. The presence of both ester and ketone functionalities allows for multiple degradation pathways.
Hydrolytic Stability and pH Effects
In aqueous alkaline solutions, ester hydrolysis is typically a second-order reaction, involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Studies on similar molecules, such as 1,8-diacetoxynaphthalene, have demonstrated that hydrolysis occurs more rapidly in alkaline conditions. rsc.org For some complex acetate (B1210297) esters, like certain aspirin (B1665792) prodrugs, the hydrolysis can be first-order with respect to the compound and zero-order with respect to hydroxide ion concentration, indicating a different mechanism, but still pH-dependent. nih.gov The decomposition of other acetoxy compounds, such as α-acetoxy-N-nitrosomorpholine, is also subject to both acid and base catalysis. researchgate.net
The primary products of the complete hydrolysis of 2-Undecanone, 1-(acetyloxy)- would be 1-hydroxy-2-undecanone and acetic acid .
Photochemical Degradation Pathways and Kinetics
In the presence of sunlight, particularly UV radiation, ketones and aldehydes can undergo photochemical reactions. wikipedia.org For a compound like 2-Undecanone, 1-(acetyloxy)-, which is a ketone, the most probable photochemical degradation pathways are the Norrish Type I and Norrish Type II reactions. wikipedia.org These reactions are significant in understanding the atmospheric fate of carbonyl compounds. who.int
The Norrish Type II reaction is an intramolecular process that occurs in carbonyl compounds possessing an abstractable hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. wikipedia.org The reaction proceeds through the formation of an excited triplet state, followed by the abstraction of the γ-hydrogen to form a 1,4-biradical intermediate. rsc.org This intermediate can then undergo one of two pathways:
Fragmentation (β-scission): This pathway results in the cleavage of the bond between the α- and β-carbons, yielding an enol and an alkene. wikipedia.org The enol would subsequently tautomerize to a more stable ketone.
Cyclization (Norrish-Yang reaction): This pathway involves the intramolecular combination of the radicals to form a cyclobutanol (B46151) derivative. wikipedia.org
For α-keto esters, studies have shown that irradiation at wavelengths of 350–370 nm leads to decomposition from the triplet state, with the Norrish Type II fragmentation of the ester side chain being a predominant pathway. researchgate.net This process is utilized for the controlled release of volatile aldehydes and ketones. rsc.orgresearchgate.net While specific studies on 2-Undecanone, 1-(acetyloxy)- were not found, based on its structure, it is predicted to undergo Norrish Type II photofragmentation.
Table 1: General Photochemical Reactions of Keto Esters
| Reaction Type | Description | Potential Products |
|---|---|---|
| Norrish Type I | Homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group. | Formation of two free radical intermediates. wikipedia.org |
| Norrish Type II | Intramolecular abstraction of a γ-hydrogen by the excited carbonyl group. | Fragmentation to an alkene and an enol, or cyclization to a cyclobutanol derivative. wikipedia.org |
| Ester Fragmentation | Photodegradation of the α-keto ester function. | Release of aldehydes or ketones. researchgate.net |
Thermal Decomposition Processes and Products
When subjected to elevated temperatures, 2-Undecanone, 1-(acetyloxy)- is expected to undergo thermal degradation. The specific products would depend on the temperature and atmosphere (inert or oxidative). General studies on the pyrolysis of alkyl acetates show that a common decomposition pathway is the elimination of acetic acid to form an alkene. acs.orgresearchgate.net For example, the thermal decomposition of tertiary butyl acetate yields isobutylene (B52900) and acetic acid. acs.org
In the case of 2-Undecanone, 1-(acetyloxy)-, pyrolysis would likely lead to the formation of undec-1-en-2-one and acetic acid via a cyclic transition state. At higher temperatures, more extensive fragmentation could occur. The thermal degradation of acetate-intercalated layered materials has been shown to produce acetic acid , acetone , water , and carbon dioxide at temperatures above 250-300°C. marquette.edu This suggests that under more extreme thermal stress, the undecanone backbone itself could fragment. Studies on the thermal degradation of polymeric alkyl esters also identify the evolution of 1-alkenes and the formation of carboxylic acid groups as primary products. core.ac.uk
Oxidative Degradation Mechanisms in Aerobic Environments
In aerobic environments, particularly in the atmosphere, the degradation of organic compounds is often initiated by reaction with oxidizing species, most notably the hydroxyl radical (•OH). The presence of molecular oxygen can significantly accelerate the degradation of related compounds, especially at elevated temperatures. acs.orgresearchgate.net
For 2-Undecanone, 1-(acetyloxy)-, oxidative degradation would likely proceed via hydrogen abstraction by hydroxyl radicals from the alkyl chain, or addition to the carbonyl group. The resulting alkyl or alkoxy radicals would then react rapidly with molecular oxygen (O₂) to form peroxy radicals (ROO•). These peroxy radicals can undergo further reactions, leading to a cascade of oxidation products, including hydroperoxides, alcohols, aldehydes, and smaller carboxylic acids, ultimately resulting in mineralization to CO₂ and H₂O. Studies on unsaturated ketoethers confirm that reactions with hydroxyl radicals are a primary atmospheric degradation mechanism, proceeding mainly via addition to double bonds or abstraction. copernicus.org While the target compound is saturated, the principles of radical-initiated oxidation are applicable.
Degradation Kinetics and Determination of Reaction Order
Detailed kinetic studies specifying the reaction order and rate constants for the degradation of 2-Undecanone, 1-(acetyloxy)- under various environmental conditions are not extensively documented in the available literature. However, the kinetics of degradation can be inferred from studies on compounds with similar functional groups.
For hydrolysis , the reaction is often first-order with respect to the ester and first-order with respect to the acid or base catalyst. A study on the hydrolysis of an aspirin prodrug, 1-(2'-acetoxybenzoyl)-2-deoxy-α-D-glucopyranose, found the formation of aspirin to be first-order with respect to the prodrug, with a half-life of 7 minutes at 37°C. nih.gov Similarly, the decomposition of α-acetoxy-N-nitrosomorpholine in aqueous media exhibited good first-order kinetics across a pH range of 1 to 12. researchgate.net
For photochemical degradation , the kinetics would depend on the quantum yield of the Norrish reactions, the intensity of the light source, and the concentration of the compound.
For oxidative degradation in the atmosphere, the rate is typically expressed as a second-order rate constant for the reaction with hydroxyl radicals. The atmospheric lifetime (τ) can then be estimated using the formula: τ = 1 / (k_OH * [OH]), where k_OH is the rate constant and [OH] is the average atmospheric concentration of hydroxyl radicals.
Without specific experimental data for 2-Undecanone, 1-(acetyloxy)-, precise degradation rates cannot be provided.
Identification and Characterization of Chemical Degradation Products
The degradation of 2-Undecanone, 1-(acetyloxy)- can lead to a variety of products depending on the degradation pathway.
Hydrolysis: As previously mentioned, hydrolysis will break the ester bond to form 1-hydroxy-2-undecanone and acetic acid .
Photolysis: Norrish Type II fragmentation would be a key pathway. Depending on the exact bond cleavage and rearrangement, products could include smaller ketones (like acetone ), unsaturated ketones, and cyclobutanol derivatives. wikipedia.orgyoutube.com
Thermal Decomposition: The primary products from pyrolysis are expected to be undec-1-en-2-one (or other isomers) and acetic acid . acs.org More severe heating could lead to smaller molecules like acetone and CO₂ . marquette.edu
Oxidative Degradation: This would result in a complex mixture of oxygenated products. Based on the degradation of the related compound methyl nonyl ketone (2-undecanone) in soil, potential products could include hydroxylated versions of the parent ketone, such as 4-hydroxy-2-undecanone and 10-hydroxy-2-undecanone , as well as other ketones like 2,4-undecanedione .
In a biological context, analysis of volatiles from the raspberry cane midge, which produces a related compound, identified 2-undecanone and 2-undecanol (B40161) as co-occurring minor components, suggesting that de-acetylation and reduction of the ketone are relevant transformation pathways. nih.gov
Table 2: Summary of Predicted Degradation Products
| Degradation Pathway | Key Predicted Products |
|---|---|
| Hydrolysis | 1-hydroxy-2-undecanone, Acetic acid |
| Photolysis | Acetone, Unsaturated ketones, Cyclobutanol derivatives |
| Thermal Decomposition | Undec-1-en-2-one, Acetic acid, Acetone, CO₂ |
| Oxidative Degradation | Hydroxylated undecanones, Smaller ketones and carboxylic acids |
Environmental Partitioning Behavior and Transport (e.g., Volatilization, Adsorption)
The environmental distribution of 2-Undecanone, 1-(acetyloxy)- between air, water, soil, and sediment is governed by its physical and chemical properties, primarily its volatility and its tendency to adsorb to solids.
The presence of a ketone functional group and a relatively long alkyl chain suggests that 2-Undecanone, 1-(acetyloxy)- will exhibit some degree of volatility. Studies on various ketones show that volatilization from water surfaces is an important environmental fate process. nih.gov The rate of volatilization is controlled by both liquid-film and gas-film resistances in the two-film model of mass transfer. usgs.govusgs.gov For ketones, both of these resistances are significant. usgs.gov
The Henry's Law constant is a key parameter in predicting the volatilization potential of a chemical from water. For analogous compounds like ethyl acetate, the Henry's Law constant suggests that volatilization from water surfaces is an important fate process, with estimated half-lives of 9 hours in a model river and 6 days in a model lake. nih.gov Given the larger size of 2-Undecanone, 1-(acetyloxy)-, its Henry's Law constant would likely be lower than that of smaller acetate esters, but volatilization from water and moist soil is still expected to be a relevant transport mechanism. nih.gov
Table 1: Estimated Physicochemical Properties Relevant to Volatilization
| Property | Estimated Value/Behavior | Basis of Estimation |
|---|---|---|
| Vapor Pressure | Low to Moderate | Inferred from long-chain ketones and esters. |
| Henry's Law Constant | Moderate | Suggests volatilization from water is a significant process, by analogy with other acetate esters. nih.govhenrys-law.org |
| Volatilization from Water | Expected to be an important fate process. | Based on the behavior of ketones and acetate esters. nih.govusgs.gov |
| Volatilization from Soil | Expected to occur from moist soil surfaces. | Based on the behavior of similar organic compounds. nih.gov |
The adsorption of 2-Undecanone, 1-(acetyloxy)- to soil and sediment is expected to be influenced by the organic carbon content of the solid matrix. For organic esters, sorption to soil organic matter is a primary process affecting their environmental mobility. researchgate.netresearchgate.net The long alkyl chain of the undecanone moiety would contribute to a hydrophobic character, suggesting a tendency to partition from water into organic-rich phases like soil organic matter and sediment.
The soil organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency. While a specific Koc for 2-Undecanone, 1-(acetyloxy)- is not available, it is anticipated to be in a range that suggests moderate to strong adsorption to soil and sediment, thereby reducing its mobility in the aqueous phase. nih.gov For comparison, the estimated Koc for ethyl acetate suggests it is not expected to adsorb significantly to suspended solids and sediment. nih.gov However, the much larger, more hydrophobic structure of 2-Undecanone, 1-(acetyloxy)- would lead to a significantly higher Koc value.
Table 2: Estimated Adsorption Behavior
| Parameter | Estimated Behavior | Influencing Factors |
|---|---|---|
| Adsorption to Soil/Sediment | Moderate to strong | Primarily driven by the hydrophobic undecanone chain partitioning into organic matter. researchgate.netnih.gov |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | Moderately High | The long alkyl chain increases hydrophobicity, leading to stronger sorption compared to smaller esters. |
| Mobility in Soil | Low to Moderate | Stronger adsorption will limit leaching into groundwater. |
Abiotic Transformation Processes in Natural and Engineered Systems
Abiotic, or non-biological, transformation processes are key to the degradation of organic chemicals in the environment. For 2-Undecanone, 1-(acetyloxy)-, the most significant abiotic degradation pathways are expected to be hydrolysis of the ester linkage and photolysis of the ketone group.
The ester functional group in 2-Undecanone, 1-(acetyloxy)- is susceptible to hydrolysis, which is a primary transformation pathway for organic esters in aquatic environments. viu.ca This reaction involves the cleavage of the ester bond by water to form the corresponding alcohol (1-hydroxy-2-undecanone) and carboxylic acid (acetic acid).
The rate of hydrolysis is highly dependent on pH. It can be catalyzed by both acids and bases. viu.ca Under neutral conditions (pH 7), a water-promoted reaction occurs, but the rate is generally slower than under acidic or, particularly, basic conditions. viu.canist.gov For many aliphatic esters, the half-life for hydrolysis can range from days to years, depending on the specific structure and environmental conditions like temperature. nist.govlongdom.orguv.es Given its structure, 2-Undecanone, 1-(acetyloxy)- is expected to undergo hydrolysis as a significant degradation pathway in aquatic systems.
Table 3: Estimated Hydrolysis Behavior
| Process | Expected Products | Influencing Factors |
|---|---|---|
| Hydrolysis | 1-Hydroxy-2-undecanone and Acetic Acid | pH (acid and base catalysis), Temperature. viu.caresearchgate.net |
| Environmental Significance | A major degradation pathway in aquatic environments. | The rate will vary with the pH of the water body. viu.ca |
The ketone functional group in 2-Undecanone, 1-(acetyloxy)- can absorb ultraviolet (UV) radiation from sunlight, which can lead to its photochemical degradation, or photolysis. Aliphatic ketones are known to absorb light and undergo various photochemical reactions. rsc.orgbeilstein-journals.org The absorption of light can excite the ketone to a triplet state, which can then lead to bond cleavage. rsc.org
Direct photolysis in aquatic environments could contribute to the degradation of this compound. epa.gov The efficiency of photolysis would depend on the availability of sunlight and the presence of other substances in the water that might quench the excited state or screen the UV radiation. Gas-phase photolysis can also be a significant degradation pathway for volatile organic compounds in the atmosphere. rsc.org
Table 4: Estimated Photolysis Behavior
| Process | Expected Outcome | Influencing Factors |
|---|---|---|
| Direct Photolysis | Degradation of the ketone moiety. | Sunlight intensity, water clarity, presence of quenching agents. epa.gov |
| Atmospheric Photolysis | Potential for degradation in the atmosphere if volatilized. | Reaction with photochemically generated hydroxyl radicals. acs.org |
Advanced Methodological Developments for Undecanone Acetates
Development of Novel Synthetic Approaches for Functionalized Acetoxy-Ketones
The synthesis of α-acetoxy ketones, including 2-undecanone (B123061), 1-(acetyloxy)-, has moved beyond traditional esterification to embrace more sophisticated and efficient methods. These novel approaches often provide higher yields, milder reaction conditions, and greater substrate tolerance.
One innovative, metal-free method involves the self-intermolecular oxidative coupling of aryl ketones using iodine (I₂) and tert-butyl hydroperoxide (TBHP). beilstein-journals.org This process generates multiple radical intermediates in a single reactor, leading to the desired α-acetoxy ketone products in moderate to excellent yields under mild conditions. beilstein-journals.org While developed for aryl ketones, the principles of radical-based α-acetoxylation could be adapted for aliphatic ketones like 2-undecanone.
Another significant development is the gold(I)-catalyzed intermolecular oxidation of terminal alkynes. sioc-journal.cn Using a Ph₃PAuNTf₂ catalyst, terminal alkynes can be efficiently converted into α-acetoxy ketones. sioc-journal.cn For the synthesis of 2-undecanone, 1-(acetyloxy)-, this would involve starting with 1-undecyne. This method is noted for its simple procedure, mild conditions, and high yields. sioc-journal.cn
Furthermore, α,β-epoxy sulfoxides have been identified as useful intermediates in a novel synthesis pathway for α-acetoxy ketones. oup.comscilit.com This route provides an alternative to traditional methods, expanding the toolkit available to synthetic chemists. Organocatalysis also presents a green and efficient alternative; for instance, 2-methylimidazole (B133640) can promote the reaction between α-hydroxy ketones and anhydrides to produce α-acyloxy ketones with excellent yields, avoiding the use of pungent reagents like pyridine. mdpi.com
A comparison of these modern synthetic approaches highlights the diverse strategies available for producing functionalized acetoxy-ketones.
Table 1: Comparison of Novel Synthetic Approaches for α-Acetoxy Ketones
| Method | Key Reagents/Catalysts | Starting Material Type | Key Advantages |
|---|---|---|---|
| Iodine-Catalyzed Oxidative Coupling | I₂, tert-butyl hydroperoxide (TBHP) | Aryl Ketones | Metal-free, mild conditions, self-sequential reactions. beilstein-journals.org |
| Gold(I)-Catalyzed Oxidation | Ph₃PAuNTf₂, N-oxide, MsOH | Terminal Alkynes | High yield, simple procedure, mild conditions. sioc-journal.cn |
| Epoxy Sulfoxide Route | α,β-Epoxy Sulfoxides | α,β-Epoxy Sulfoxides | Novel intermediate pathway. oup.comscilit.com |
| Organocatalysis | 2-Methylimidazole, Anhydride (B1165640) | α-Hydroxy Ketones | Avoids harsh reagents, good substrate tolerance, excellent yields. mdpi.com |
Innovations in Analytical Detection and Quantification Methodologies
The accurate detection and quantification of 2-undecanone, 1-(acetyloxy)- are critical for its use in various applications, such as a pheromone for pest management. nih.gov Recent innovations in chromatography and spectroscopy have significantly enhanced the ability to analyze such compounds.
The trend toward miniaturization in gas chromatography (GC) has led to the development of portable and more efficient analytical systems. drawellanalytical.com These micro-GC or chip-based systems offer reduced analysis times, lower consumption of samples and carrier gases, and the potential for on-site analysis, which is particularly valuable in environmental or agricultural monitoring. drawellanalytical.comresearchgate.net For a semi-volatile compound like 2-undecanone, 1-(acetyloxy)-, miniaturized GC systems can be coupled with mass spectrometry (GC-MS) to provide powerful analytical capabilities in a smaller footprint. chromatographyonline.comchromatographyonline.com
Automation has also transformed the analysis of ketones. The use of autosamplers with functionalities like MultiFiber Exchange for solid-phase microextraction (SPME) allows for high-throughput and reproducible quantitative analysis with reduced analyst intervention. researchgate.net For liquid chromatography, the development of transportable High-Performance Liquid Chromatography (HPLC) systems with automated features enables rapid and robust quantification of carbonyl compounds. chromatographyonline.com Ultra-High-Performance Liquid Chromatography (UPLC) systems can reduce analysis times for ketone derivatives by as much as 75% compared to traditional HPLC, greatly increasing lab productivity. waters.com
Table 2: Advances in Chromatographic Analysis of Ketones
| Technology | Key Innovation | Impact on Analysis of Undecanone Acetates |
|---|---|---|
| Miniaturized GC | Microfabricated components, chip-based systems. drawellanalytical.com | Increased portability for field use, faster analysis, lower resource consumption. researchgate.netchromatographyonline.com |
| Automated SPME-GC-MS | MultiFiber Exchange (MFX) autosamplers. researchgate.net | High-throughput analysis, greater reproducibility, reduced analyst time. researchgate.net |
| UPLC-MS/MS | Sub-2 µm particle columns, high-pressure systems. waters.com | Drastically reduced run times, improved resolution and sensitivity for quantification. waters.comnih.gov |
| Transportable HPLC | Compact, robust design with automated sample delivery. chromatographyonline.com | Enables on-site or mobile lab analysis with laboratory-grade performance. chromatographyonline.com |
High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of complex molecules like 2-undecanone, 1-(acetyloxy)-. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are crucial for confirming the elemental composition of the molecule and its fragments. mdpi.com
In the field of nuclear magnetic resonance (NMR), advanced 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map the connectivity of protons and carbons within the molecule. This detailed mapping is essential for differentiating isomers and confirming the precise location of the acetyl group and ketone functionality on the undecane (B72203) chain.
For quantification, tandem mass spectrometry (MS/MS) offers exceptional specificity and sensitivity. nih.gov By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, analysts can quantify target compounds with very low detection limits, even in complex biological or environmental matrices. researchgate.net
Integrated Computational and Experimental Approaches for Structural Elucidation and Reactivity Prediction
The synergy between computational chemistry and experimental analysis has become a powerful paradigm for understanding chemical structures and predicting their behavior. nih.gov Density Functional Theory (DFT) is a prominent computational method used to model and predict various molecular properties. acs.orgscirp.org
For a molecule like 2-undecanone, 1-(acetyloxy)-, DFT calculations can be used to:
Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and infrared vibrational frequencies. Comparing this data with experimental spectra helps validate the proposed structure.
Determine Molecular Geometry: Optimize the 3D structure to find the most stable conformation, including bond lengths and angles.
Analyze Reactivity: Calculate frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps to predict the most likely sites for nucleophilic or electrophilic attack. nih.gov This insight can rationalize observed reaction outcomes and guide the design of new synthetic pathways. nih.gov
Studies have demonstrated the power of combining computations and experiments to understand factors controlling C-H activation in ketone oxidation and to predict the stereochemical outcomes of catalytic reactions. nih.govacs.org This integrated approach provides a much deeper insight than either method could achieve in isolation. nih.gov
Table 3: Application of Integrated Computational-Experimental Methods
| Application Area | Computational Method | Experimental Verification | Insights Gained for Undecanone Acetates |
|---|---|---|---|
| Structural Elucidation | DFT (NMR/IR Prediction) | 1D/2D NMR, FT-IR | Unambiguous confirmation of functional group positions and stereochemistry. |
| Reactivity Prediction | Frontier Molecular Orbital (FMO) Analysis, Electrostatic Potential Maps. nih.gov | Reaction Profiling, Product Analysis | Identification of reactive sites, rationalization of reaction mechanisms. nih.gov |
| Stereoselectivity | Transition State Energy Calculations | Chiral Chromatography, Polarimetry | Prediction and explanation of the formation of specific enantiomers in asymmetric synthesis. acs.org |
Chemoenzymatic Synthetic Routes and Biocatalytic Processes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing functionalized ketones and esters. acs.org Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity, which is highly valuable for producing complex molecules like the specific stereoisomers of 2-undecanone, 1-(acetyloxy)-. nih.govuni-duesseldorf.de
Key biocatalytic approaches applicable to undecanone acetates include:
Lipase-Catalyzed Reactions: Lipases are widely used for esterification and transesterification. acs.org The synthesis of 2-undecanone, 1-(acetyloxy)- could be achieved by the lipase-catalyzed acetylation of 1-hydroxy-2-undecanone. Enantioselective hydrolysis by lipases has also been used to resolve racemic mixtures of acetoxy ketones. nih.gov
Oxidoreductase-Mediated Reactions: Ene-reductases and alcohol dehydrogenases can be used in cascade reactions to produce chiral molecules. acs.org For instance, a cascade involving an ene-reductase and an alcohol dehydrogenase could transform an α,β-unsaturated precursor into a chiral saturated ketone, which could then be functionalized. acs.org
Aldolase and ThDP-Dependent Enzymes: While often used for C-C bond formation, enzymes like aldolases and thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes can produce functionalized α-hydroxy ketones, which are direct precursors to α-acetoxy ketones. uni-duesseldorf.decsic.esacs.org
These chemoenzymatic routes, often combining a biological step with a chemical one, provide a powerful strategy for synthesizing complex chiral molecules from simpler, often bio-based, starting materials. beilstein-journals.org
Future Research Directions and Emerging Trends
Exploration of Undecanone Acetate (B1210297) Derivatives with Novel Chemical Reactivities
The exploration of novel undecanone acetate derivatives is a burgeoning area of research, focused on synthesizing compounds with unique chemical reactivities and functionalities. The inherent reactivity of the ketone and ester functional groups in 2-Undecanone (B123061), 1-(acetyloxy)- serves as a versatile platform for a multitude of chemical transformations.
Recent advancements in synthetic organic chemistry have provided efficient methods for the preparation of α-acetoxy ketones. One such method involves the iodobenzene-catalyzed α-acetoxylation of ketones, which utilizes m-chloroperbenzoic acid as a terminal oxidant in acetic acid. This reaction proceeds efficiently in the presence of BF3·Et2O and water, yielding α-acetoxy ketones in good yields. nih.gov A theoretical and experimental investigation into the α-acetoxylation of ketones using (diacetoxy)iodobenzene has provided deeper insights into the reaction mechanism, suggesting the involvement of an enol intermediate and highlighting the preference for acetoxylation at the position with the least steric hindrance and the most stable enol. rsc.orgrsc.org
Furthermore, the synthesis of α-acetoxy and α-benzoxy-β-amino ketones has been reported, expanding the library of functionalized ketones. acs.org The development of these synthetic methodologies opens up avenues for creating a diverse range of undecanone acetate derivatives. By modifying the acyl group or introducing other functional moieties onto the undecanone backbone, researchers can fine-tune the steric and electronic properties of the molecule, leading to novel chemical reactivities. The synthesis and biological evaluation of other undecanone derivatives have already demonstrated the potential for creating bioactive compounds. researchgate.net
Future research will likely focus on leveraging these synthetic strategies to create libraries of undecanone acetate derivatives and screening them for novel catalytic activities, unique reaction pathways, and potential applications in asymmetric synthesis and functional group transformations. The reactivity of these derivatives can be further explored in various organic reactions, potentially leading to the discovery of new synthetic routes for complex molecules.
Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Process Optimization
Machine learning models are increasingly being employed to predict various molecular properties, which can guide the design of novel undecanone acetate derivatives with specific functionalities. mdpi.comiapchem.org By training on large datasets of chemical structures and their corresponding properties, ML algorithms can learn complex structure-property relationships and predict the characteristics of new, unsynthesized molecules. nih.gov This predictive power can significantly reduce the time and resources required for experimental screening.
Furthermore, machine learning techniques are being developed to predict the outcomes of chemical reactions, providing valuable insights for synthetic planning. These models can help chemists to design more efficient and sustainable synthetic routes to target molecules. The use of grammar-based molecular representations, such as Grammar2vec, is enhancing the interpretability of these models. scispace.com
Development of Sustainable Chemistry Principles in the Synthesis and Management of Acetoxy-Ketones
The principles of green chemistry are increasingly being integrated into the synthesis and management of chemicals to minimize their environmental impact. For acetoxy-ketones like 2-Undecanone, 1-(acetyloxy)-, future research will focus on developing more sustainable synthetic routes and lifecycle management strategies.
A key aspect of green chemistry is the use of metrics to assess the environmental performance of chemical processes. researchgate.net Metrics such as E-Factor and Reaction Mass Efficiency (RME) provide a quantitative measure of the waste generated and the efficiency of a reaction, respectively. mdpi.com The Green Aspiration Level™ (GAL™) is another tool for evaluating the greenness of a synthetic process. mdpi.com By applying these metrics, chemists can identify areas for improvement in existing synthetic methods and design new, more sustainable routes. The ACS GCI Pharmaceutical Roundtable has been instrumental in developing and promoting the use of such metrics to drive greener process development. acsgcipr.org
Future research in the sustainable synthesis of acetoxy-ketones will likely focus on several key areas:
Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on fossil fuels. rsc.org
Catalytic Methods: Developing highly efficient and selective catalytic systems to minimize waste and energy consumption.
Benign Solvents: Investigating the use of greener solvents or solvent-free reaction conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
The development of sustainable synthetic methods for 2-Undecanone, 1-(acetyloxy)- and its derivatives will not only reduce the environmental footprint of their production but also align with the growing demand for greener chemical products and processes.
Interdisciplinary Research Integrating Organic Chemistry with Materials Science and Biophysical Chemistry
The unique chemical structure of 2-Undecanone, 1-(acetyloxy)-, with its long aliphatic chain and dual functional groups, makes it an interesting candidate for interdisciplinary research at the interface of organic chemistry, materials science, and biophysical chemistry.
In materials science , the introduction of ketone functionalities into polymer backbones has been shown to enhance material properties. For instance, polyethylene (B3416737) materials with in-chain keto-groups exhibit photodegradability and can serve as platforms for further chemical modifications. uni-konstanz.de Similarly, ketone-functionalized conjugated organic polymers have been developed as metal-free heterogeneous photocatalysts for red-light-excited oxygenation. nih.gov Keto-functionalized polymer scaffolds also serve as versatile precursors for creating polymer side-chain conjugates with potential applications in biomedicine. nih.gov Future research could explore the incorporation of 2-Undecanone, 1-(acetyloxy)- or its derivatives as monomers or additives in polymer synthesis to create new functional materials with tailored properties, such as improved adhesion, miscibility, or degradability. nrel.gov The long undecyl chain could impart hydrophobicity, while the ketone and acetate groups could serve as reactive sites for cross-linking or surface modification.
In the realm of biophysical chemistry , the interactions of ketones with biological systems are a subject of ongoing investigation. The neurotoxic interactions of industrially used ketones have been reviewed, highlighting the importance of understanding their biological effects. nih.gov While much of the research has focused on smaller ketones, the long aliphatic chain of 2-Undecanone, 1-(acetyloxy)- suggests it may interact with lipid membranes or hydrophobic pockets of proteins. Future biophysical studies could investigate the partitioning of this molecule into lipid bilayers, its effect on membrane fluidity and permeability, and its potential interactions with specific proteins. Such studies could provide insights into its potential biological activities and guide the design of new bioactive molecules based on the undecanone acetate scaffold. The synthesis of various aurone (B1235358) and indanone derivatives and the evaluation of their biological activities serve as a precedent for such explorations. nih.govbeilstein-journals.org
The convergence of these disciplines will be crucial for unlocking the full potential of 2-Undecanone, 1-(acetyloxy)- and its derivatives, leading to the development of novel materials and a deeper understanding of their behavior in complex chemical and biological systems.
Q & A
Q. How can researchers verify the purity of synthesized 1-(acetyloxy)-2-undecanone?
Methodological Answer: Employ reverse-phase HPLC with a Newcrom R1 column under isocratic conditions (e.g., acetonitrile/water at 70:30 v/v), as validated for structurally similar acetyloxy ketones like 1-(acetyloxy)-2-propanone . Complement with IR spectroscopy by identifying the acetyloxy group’s carbonyl stretch (1740–1760 cm⁻¹) and ketone carbonyl (1700–1720 cm⁻¹), cross-referenced against NIST spectral libraries .
Q. What analytical techniques are recommended for structural elucidation of 1-(acetyloxy)-2-undecanone?
Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₃H₂₄O₃, exact mass 228.1725). Pair with ¹H/¹³C NMR to assign acetyloxy (δ 2.1 ppm, singlet) and ketone (δ 208–210 ppm in ¹³C) groups. Compare with NIST’s 2-undecanone data for backbone validation .
Q. What safety protocols are critical for handling 1-(acetyloxy)-2-undecanone?
Methodological Answer: Follow OSHA guidelines: use fume hoods (boiling point ~230–235°C, extrapolated from 2-undecanone ), wear nitrile gloves, and avoid skin contact. Reference SDS protocols for spills (e.g., Chemtrec emergency contacts ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point) of acetylated ketones?
Methodological Answer: Perform differential scanning calorimetry (DSC) under inert gas to measure phase transitions. Cross-validate with TRC-NIST datasets and computational methods (e.g., COSMO-RS for vapor pressure predictions). For 1-(acetyloxy)-2-undecanone, compare experimental results with analogs like 1-(acetyloxy)-2-propanone (TGA decomposition onset: 150–160°C ).
Q. How to optimize chromatographic separation of 1-(acetyloxy)-2-undecanone from reaction byproducts?
Methodological Answer: Adjust mobile phase polarity (e.g., acetonitrile gradients from 60% to 90%) and column temperature (30–50°C). For baseline resolution, use a Newcrom R1 column with a flow rate of 1.0 mL/min, as demonstrated for acetyloxy-propanone derivatives . Validate with GC-MS to identify co-eluting impurities .
Q. What strategies address contradictions in spectral assignments for acetyloxy-ketone derivatives?
Methodological Answer: Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental IR and NMR data to deconvolute overlapping carbonyl signals. Reference NIST’s 2-undecanone IR peaks (2920 cm⁻¹ for C-H stretches ) as a backbone template.
Q. How to design kinetic studies for the acetylation of 2-undecanone?
Methodological Answer: Monitor reaction progress via in-situ FTIR to track acetyloxy group formation (1740 cm⁻¹). Use pseudo-first-order conditions with excess acetic anhydride and quantify residual ketone via HPLC. Compare rate constants with Arrhenius plots (25–60°C) .
Q. How to assess the environmental stability of 1-(acetyloxy)-2-undecanone in aqueous systems?
Methodological Answer: Conduct hydrolysis studies at pH 4–10 (25–50°C) and analyze degradation products via LC-MS. For regulatory compliance, cross-reference ECHA’s SVHC lists to identify potential toxic byproducts (e.g., PFDA analogs ).
Data Contradiction & Validation
Q. How to validate conflicting LogP values for 1-(acetyloxy)-2-undecanone in QSAR models?
Methodological Answer: Determine experimental LogP via shake-flask partitioning (octanol/water) and correlate with HPLC retention times. For computational validation, apply Abraham solvation parameters using ACD/Labs or ChemAxon software, referencing data from 1-(acetyloxy)-2-propanone (LogP = -0.05 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
